molecular formula C12H9BBrFO3 B14031003 5-(4-Bromophenoxy)-2-fluorophenylboronic acid

5-(4-Bromophenoxy)-2-fluorophenylboronic acid

Cat. No.: B14031003
M. Wt: 310.91 g/mol
InChI Key: AEMPPZIHNMKMCM-UHFFFAOYSA-N
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Description

5-(4-Bromophenoxy)-2-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenoxy)-2-fluorophenylboronic acid typically involves the reaction of 4-bromophenol with 2-fluorophenylboronic acid under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenoxy)-2-fluorophenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Bromophenoxy)-2-fluorophenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism by which 5-(4-Bromophenoxy)-2-fluorophenylboronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the design of enzyme inhibitors. The bromine and fluorine atoms can also participate in various interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylboronic acid
  • 2-Fluorophenylboronic acid
  • 5-(4-Bromophenoxy)-2-furoic acid

Uniqueness

5-(4-Bromophenoxy)-2-fluorophenylboronic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties.

Properties

Molecular Formula

C12H9BBrFO3

Molecular Weight

310.91 g/mol

IUPAC Name

[5-(4-bromophenoxy)-2-fluorophenyl]boronic acid

InChI

InChI=1S/C12H9BBrFO3/c14-8-1-3-9(4-2-8)18-10-5-6-12(15)11(7-10)13(16)17/h1-7,16-17H

InChI Key

AEMPPZIHNMKMCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)F)(O)O

Origin of Product

United States

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